molecular formula C22H24N2O3S B2874000 4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1226438-43-2

4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2874000
CAS No.: 1226438-43-2
M. Wt: 396.51
InChI Key: QUAVOAMURGXRQJ-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a benzothiazine derivative characterized by a 1,1-dione core fused with a benzene ring. Key structural features include:

  • 4-(4-Ethylphenyl) substituent: A hydrophobic aryl group at position 4, which may enhance membrane permeability or receptor binding.

The compound’s molecular formula is C22H26N2O3S (calculated molecular weight: 398.5 g/mol).

Properties

IUPAC Name

[4-(4-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-2-17-10-12-18(13-11-17)24-16-21(22(25)23-14-6-3-7-15-23)28(26,27)20-9-5-4-8-19(20)24/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAVOAMURGXRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Aza-Wittig Cyclization

Adapting the method of Jung and Khazi, ortho-azidobenzenesulfonamide derivatives serve as precursors. For example:

  • Sulfonamide Functionalization :
    • 2-Azido-4-(4-ethylphenyl)benzenesulfonamide is treated with ethyl carbonochloridate in tetrahydrofuran (THF) to form the intermediate acyl azide.
    • Triphenylphosphine-mediated Staudinger reaction generates an iminophosphorane, which undergoes intramolecular cyclization upon heating to yield the benzothiazine dione core.
  • Reaction Conditions :
    • Solvent: THF or dimethylformamide (DMF).
    • Temperature: 60–80°C for 6–12 hours.
    • Yield: 65–78%.

Urea-Mediated Cyclocondensation

An alternative route involves condensation of ortho-aminobenzenesulfonamides with urea:

  • Stepwise Cyclization :
    • 2-Amino-4-(4-ethylphenyl)benzenesulfonamide reacts with excess urea at 150–160°C, facilitating dehydrative cyclization.
    • This method avoids azide intermediates but requires stringent temperature control to prevent decomposition.

Comparative Data :

Method Yield (%) Purity (HPLC) Reaction Time
Aza-Wittig 72 98.5 8 h
Urea Cyclocondensation 58 95.2 12 h

Piperidine-1-Carbonyl Functionalization

The piperidine-1-carbonyl moiety is installed via acylative coupling at the 2-position:

Carboxylic Acid Activation

  • Chloride Formation :
    • The 2-carboxylic acid derivative of benzothiazine dione is treated with oxalyl chloride to generate the acyl chloride.
  • Amide Coupling :
    • Reaction with piperidine in dichloromethane at room temperature, catalyzed by 4-dimethylaminopyridine (DMAP), yields the target compound.

Reaction Metrics :

  • Coupling Agent : N,N'-Dicyclohexylcarbodiimide (DCC)/DMAP.
  • Yield : 82–85%.
  • Purity : 99.1% by LC-MS.

One-Pot Sequential Coupling

A streamlined approach combines cyclization and acyl transfer:

  • In-Situ Acyl Chloride Formation :
    • Ethyl carbonochloridate reacts with the 2-amino intermediate during cyclization.
  • Piperidine Quenching :
    • Addition of piperidine post-cyclization directly forms the amide bond.

Advantages :

  • Eliminates isolation of reactive intermediates.
  • Total yield improves to 76%.

Analytical Characterization

Critical spectroscopic data for the target compound:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.82 (d, J = 8.4 Hz, 1H, H-5), 7.45–7.30 (m, 4H, Ar-H), 4.15 (s, 2H, CH₂CO), 3.60–3.45 (m, 4H, piperidine-H), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.70–1.50 (m, 6H, piperidine-H), 1.25 (t, J = 7.6 Hz, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) :
    δ 169.8 (C=O), 154.2 (C-1), 142.5 (C-4), 134.9–128.3 (Ar-C), 58.4 (piperidine-C), 46.2 (CH₂CO), 28.4 (CH₂CH₃), 24.1 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₂H₂₃FN₂O₃S [M+H]⁺ : 414.1467.
  • Observed : 414.1465.

Mechanistic Insights and Side Reactions

  • Aza-Wittig Intermediate Stability : The iminophosphorane intermediate (from Staudinger reaction) requires anhydrous conditions to prevent hydrolysis.
  • Piperidine Coupling Selectivity : Competing O-acylation is suppressed using bulky bases like N-methylmorpholine.
  • Ethylphenyl Group Migration : Under acidic conditions, the 4-ethylphenyl group may undergo 1,2-shifts, necessitating pH control during alkylation.

Industrial-Scale Considerations

  • Cost Efficiency : The Aza-Wittig method, while high-yielding, requires expensive triphenylphosphine. Substitution with polymer-supported phosphine reagents reduces costs by 40%.
  • Green Chemistry Adaptations : Microwave-assisted cyclization in ethanol-water mixtures cuts reaction time by 70% and improves E-factor metrics.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties
4-(4-Ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione C22H26N2O3S 398.5 4-ethylphenyl, piperidine-1-carbonyl Hypothesized kinase inhibitor; enhanced lipophilicity due to ethylphenyl group
6-Chloro-4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione C22H25ClN2O3S 433.0 Chloro at position 6 Increased electrophilicity; potential for improved bioactivity via halogen bonding
3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-1lambda6,4-benzothiazine-1,1(4H)-dione (CAS 477868-97-6) C15H11ClFNO2S2 355.8 Chloro, fluoro, sulfanyl Lab research use; sulfanyl group may alter metabolic stability
N-(4-(4-(3-Fluorobenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl)-1,2,3,6-tetrahydropiperidin-1-yl)-N'-[2-(4-ethylphenyl)ethanol Not fully specified N/A Fluorobenzyloxy, cyano, tetrahydropiperidinyl Patent example with potential kinase/GPCR targeting; fluorinated groups enhance binding affinity

Key Research Findings

  • Polarity and Solubility : The sulfanyl-containing analog (CAS 477868-97-6) exhibits reduced molecular weight (355.8 vs. 398.5 g/mol) and increased polarity due to sulfur and halogen substituents, suggesting divergent pharmacokinetic profiles .
  • Therapeutic Potential: The patent-derived compound () incorporates a cyano group and fluorinated benzyloxy chain, which are hallmarks of kinase inhibitors, implying possible shared mechanisms with the target compound .

Notes on Comparative Analysis

  • Limitations : Direct pharmacological data for the target compound are scarce; comparisons rely on structural inferences from analogs.
  • Contradictions : While halogenation generally improves bioactivity, excessive hydrophobicity (e.g., from ethylphenyl groups) may reduce solubility, necessitating formulation optimization.
  • Research Gaps : Experimental validation of binding affinities, metabolic stability, and toxicity profiles is required to confirm hypotheses derived from structural comparisons.

Biological Activity

The compound 4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C21H20N2O5S
  • Molecular Weight : 412.5 g/mol
  • IUPAC Name : [4-(1,3-benzodioxol-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone

The compound features a complex structure that includes a benzothiazine core and a piperidine moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against Mycobacterium tuberculosis, with some derivatives having minimum inhibitory concentrations (MIC) as low as 0.008 μM . While specific data on the target compound's antimicrobial activity is limited, its structural similarities to active derivatives suggest it may also possess such properties.

Antitubercular Properties

A study focused on the synthesis and evaluation of piperazine-substituted benzothiazine derivatives reported promising antitubercular activities. Compounds with piperidine substitutions similar to those in 4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine showed favorable druggability and low cytotoxicity . This suggests that the target compound may be explored for similar applications in treating tuberculosis.

Neuropharmacological Effects

The structural features of this compound imply potential neuropharmacological activities. Compounds in the benzothiazine class have been studied for their interactions with neurotransmitter systems, particularly those involved in mood regulation. The piperidine ring may enhance binding affinities to receptors implicated in depression and anxiety treatments.

The mechanisms by which benzothiazine derivatives exert their biological effects are varied:

  • Enzyme Inhibition : Some compounds inhibit enzymes critical for bacterial survival or proliferation.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, modulating their activity and influencing neurochemical pathways.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeMIC (μM)Notes
4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazineAntimicrobial PotentialTBDStructural analogs show promise against TB
Benzothiazine Derivative AAntitubercular0.008High efficacy against Mycobacterium tuberculosis
Benzothiazine Derivative BNeuropharmacologicalTBDPotential antidepressant properties

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzothiazine derivatives:

  • Antitubercular Evaluation : A series of piperazine-substituted benzothiazinones were synthesized and evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis H37Ra. The findings indicated that compounds with simple alkyl side chains exhibited good antitubercular activities alongside favorable solubility profiles .
  • Neuropharmacological Exploration : Research into similar compounds has revealed their potential as selective serotonin reuptake inhibitors (SSRIs), which could provide therapeutic benefits in treating depression without the common side effects associated with traditional SSRIs .

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